![molecular formula C17H16ClNO4S B3035162 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide CAS No. 303150-90-5](/img/structure/B3035162.png)
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide, also known as Chlorophenylsulfonyl-5-oxo-5-phenylpentanamide, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a sulfur-containing compound that has a unique structure that allows it to interact with biological systems in a variety of ways.
Aplicaciones Científicas De Investigación
Antiviral Activity : A study synthesized derivatives related to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide and evaluated their antiviral properties, particularly against tobacco mosaic virus (Chen et al., 2010).
Antimicrobial Applications : Research on compounds synthesized from this compound derivatives demonstrated significant antimicrobial activity against various Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Molecular Docking and Structural Analysis : A study focused on the crystal structure of compounds related to this compound, aiding in understanding their interaction with biological targets (Al-Hourani et al., 2015).
Development of Fluorescent Molecular Probes : These compounds have been utilized in the development of fluorescent solvatochromic dyes for biological studies (Diwu et al., 1997).
Cardiac Myosin Activation : Some derivatives have been explored for their potential as cardiac myosin activators, which could be relevant in the treatment of heart failure (Manickam et al., 2019).
Anticonvulsant Properties : Research has been conducted on the anticonvulsant activity of compounds structurally similar to this compound (Meza-Toledo, Juárez-Carvajal, & Carvajal-Sandoval, 1998).
Type II Diabetes Treatment : Some derivatives have shown potential as inhibitors of the α-glucosidase enzyme, which is significant for the treatment of type II diabetes (ur-Rehman et al., 2018).
Synthesis and Antimicrobial Activity of Azetidin-2-one Derivatives : These derivatives were evaluated for antibacterial and antifungal activities, providing insights into their potential as antimicrobial agents (Shah et al., 2014).
Chemical Synthesis and Characterization : Studies have been conducted to understand the chemical synthesis and characterization of related compounds, which is vital for their application in various fields (Dyachenko & Krasnikov, 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-oxo-5-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-6-8-14(9-7-13)24(22,23)16(17(19)21)11-10-15(20)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSWDOECVEVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)
![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)
![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)
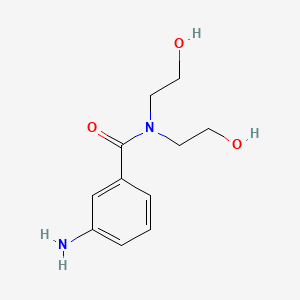
![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)
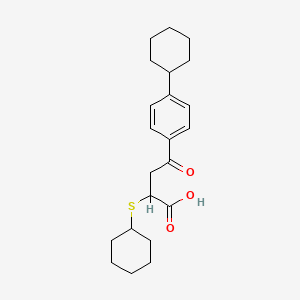

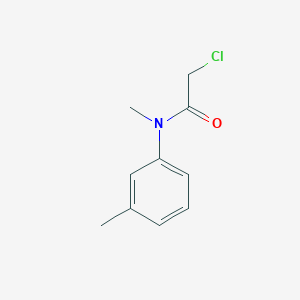
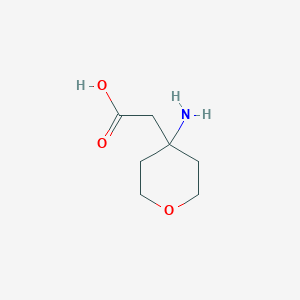
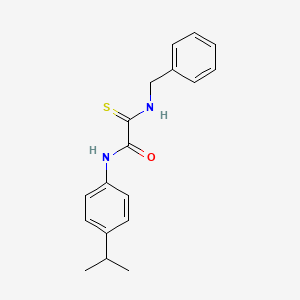
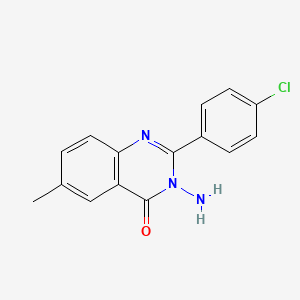
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3035102.png)
